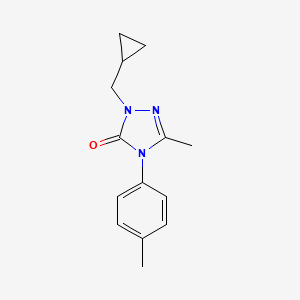
2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
The compound is a derivative of 1,2,4-triazolone, which is a class of heterocyclic organic compounds. The 1,2,4-triazolone ring is a five-membered ring containing three nitrogen atoms. The compound also contains a cyclopropyl group and a 4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazolone ring, a cyclopropyl group, and a 4-methylphenyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds in the 1,2,4-triazolone class can undergo a variety of reactions. These can include nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. Without specific data, it’s difficult to provide an analysis of this compound’s properties .Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is part of a broader category of chemicals that include triazole derivatives, which have been extensively studied for their unique chemical properties and potential applications in various fields of science. Research on similar compounds, such as 1,4,5-trisubstituted 1,2,3-triazoles, has demonstrated innovative synthesis methods, structural analyses, and potential biological activities. For example, Ahmed et al. (2016) detailed the click one-pot synthesis and spectral analysis of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles, highlighting their structural properties and potential applications in biological assays (Ahmed et al., 2016). Such studies emphasize the importance of understanding the molecular structure, which is crucial for exploring the applications of these compounds in scientific research.
Mechanistic Insights
The exploration of mechanistic pathways is essential for understanding how triazole derivatives react under different conditions, which is critical for their application in synthetic chemistry and material science. Kimball et al. (2002) reported on the cyclization of triazenes, proposing mechanisms under both thermal and copper-mediated conditions, offering insights into the reactivity and stability of similar compounds (Kimball et al., 2002). Such mechanistic studies provide foundational knowledge that could inform the application of this compound in various chemical reactions and synthesis processes.
Biologically Relevant Applications
While the direct biological applications of this compound were not found in the available literature, studies on related compounds suggest potential areas of interest. For instance, Raghavendra et al. (2016) synthesized lignan conjugates via cyclopropanation and assessed their antimicrobial and antioxidant activities, demonstrating the biological relevance of cyclopropane-containing compounds (Raghavendra et al., 2016). This suggests potential avenues for exploring the biological activities of this compound, particularly in the context of antimicrobial and antioxidant properties.
Mechanism of Action
In drug discovery, it’s common for compounds to be modified to enhance their effectiveness or reduce side effects. The addition of different functional groups can change the way a compound interacts with its target, which can lead to changes in its mode of action .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), is an important aspect of drug design. The properties of the compound, such as its size, shape, and the presence of functional groups, can influence these factors .
The result of a compound’s action can vary widely depending on its target and mode of action. It could lead to the activation or inhibition of a biochemical pathway, changes in cell behavior, or even cell death .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence a compound’s action. For example, some compounds may be more stable or effective under certain conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-3-7-13(8-4-10)17-11(2)15-16(14(17)18)9-12-5-6-12/h3-4,7-8,12H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVXZISIXMJOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN(C2=O)CC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322266 | |
| Record name | 2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822023 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
860785-40-6 | |
| Record name | 2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2711452.png)
![N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2711453.png)
![4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2711454.png)
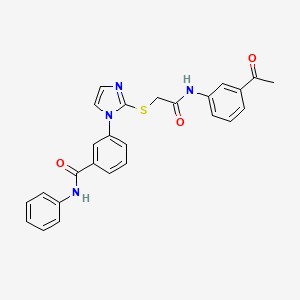
![N-(Cyclohexylmethyl)-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N,2-dimethylpropanamide](/img/structure/B2711461.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2711462.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2711465.png)
![(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol](/img/structure/B2711466.png)
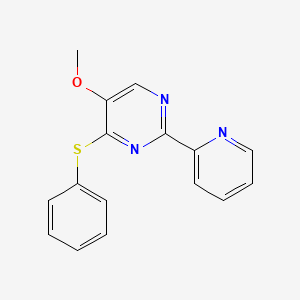
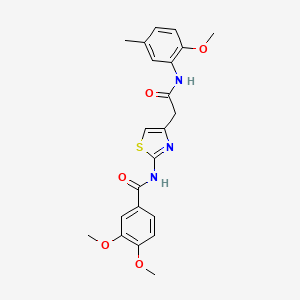
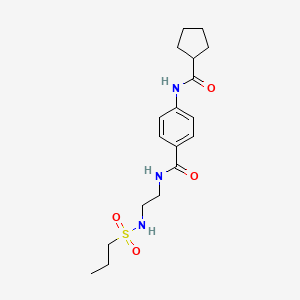
![3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2711472.png)
